Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate
CAS No.: 1262412-97-4
Cat. No.: VC16701170
Molecular Formula: C16H14F3NO3
Molecular Weight: 325.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262412-97-4 |
|---|---|
| Molecular Formula | C16H14F3NO3 |
| Molecular Weight | 325.28 g/mol |
| IUPAC Name | ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate |
| Standard InChI | InChI=1S/C16H14F3NO3/c1-2-22-15(21)10-6-12(20)9-14(7-10)23-13-5-3-4-11(8-13)16(17,18)19/h3-9H,2,20H2,1H3 |
| Standard InChI Key | PTBZUYDNNUUUGT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₆H₁₄F₃NO₃, with a molecular weight of 325.28 g/mol. Its structure features:
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A benzoate ester core with an amino group at the 3-position.
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A 3-(trifluoromethyl)phenoxy substituent at the 5-position of the benzene ring.
The trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects, enhancing the compound’s stability and influencing its intermolecular interactions.
Key Structural Features
| Property | Description |
|---|---|
| Electron-withdrawing groups | –CF₃ and ester groups reduce electron density, favoring electrophilic reactions. |
| Hydrophobicity | The –CF₃ group increases lipophilicity, improving membrane permeability. |
| Hydrogen-bonding sites | Amino (–NH₂) and ester (–COOEt) groups enable interactions with biomolecules. |
Synthesis and Manufacturing
Example Reaction Conditions
A related synthesis for 3-bromo-5-(methoxycarbonyl)benzoic acid involved:
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Diazonium salt formation: 3-Amino-5-(methoxycarbonyl)benzoic acid treated with NaNO₂/HBr at 0°C .
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Copper-mediated bromination: Reaction with CuBr in acetonitrile at 70°C, achieving a 68% yield .
Applications in Pharmaceutical Research
Drug Design and Optimization
The –CF₃ group is a cornerstone of modern medicinal chemistry due to its ability to:
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Enhance metabolic stability by resisting oxidative degradation.
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Improve binding affinity to hydrophobic protein pockets.
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Modulate pKa values of adjacent functional groups, fine-tuning solubility.
Case Study: Antiviral Agents
Trifluoromethyl-containing compounds exhibit pronounced activity against viral proteases. Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate could serve as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs), leveraging its aromatic and electron-deficient regions for target engagement.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
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Amino Group:
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Ester Group:
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Hydrolysis to carboxylic acids under acidic/basic conditions.
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Transesterification with alcohols to modify solubility.
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Stability Considerations
The –CF₃ group stabilizes adjacent electrophilic centers but may deactivate the ring toward further electrophilic substitution.
Biological Activity and Pharmacokinetics
In Vitro Metabolism
Microsomal studies of similar esters show rapid hydrolysis by carboxylesterases, releasing active carboxylic acid metabolites.
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